molecular formula C8H13F2NO2 B7968426 3-(4,4-Difluoropiperidin-1-yl)propanoic acid

3-(4,4-Difluoropiperidin-1-yl)propanoic acid

Cat. No.: B7968426
M. Wt: 193.19 g/mol
InChI Key: URYZFAYHQDJTDY-UHFFFAOYSA-N
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Description

3-(4,4-Difluoropiperidin-1-yl)propanoic acid is a chemical compound characterized by the presence of a piperidine ring substituted with two fluorine atoms at the 4-position and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluoropiperidin-1-yl)propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Propionic Acid Moiety: This step involves the reaction of the fluorinated piperidine with a propionic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoropiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4,4-Difluoropiperidin-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4-Difluoro-piperidin-1-yl)-propylamine: Similar structure but with an amine group instead of a propionic acid moiety.

    4,4-Difluoro-1-methylpiperidine: Contains a methyl group instead of a propionic acid moiety.

Uniqueness

3-(4,4-Difluoropiperidin-1-yl)propanoic acid is unique due to the presence of both the fluorinated piperidine ring and the propionic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)2-5-11(6-3-8)4-1-7(12)13/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYZFAYHQDJTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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